1,2-Bis(dimethoxyphosphoryl)benzene

Übersicht

Beschreibung

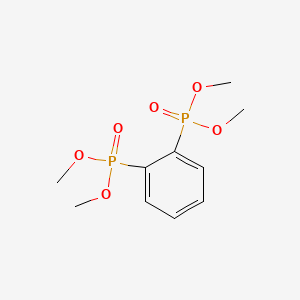

1,2-Bis(dimethoxyphosphoryl)benzene is an organophosphorus compound with the molecular formula C10H16O6P2. It is also known by its IUPAC name, dimethyl [2-(dimethoxyphosphoryl)phenyl]phosphonate. This compound is characterized by the presence of two dimethoxyphosphoryl groups attached to a benzene ring, making it a valuable reagent in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(dimethoxyphosphoryl)benzene can be synthesized through the reaction of 1,2-dibromobenzene with trimethyl phosphite. The reaction typically occurs under reflux conditions in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for larger-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(dimethoxyphosphoryl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Nitro and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(dimethoxyphosphoryl)benzene has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and ligands for catalysis.

Biology: The compound is explored for its potential in modifying biological molecules and studying enzyme mechanisms.

Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.

Industry: It is utilized in the production of flame retardants and plasticizers

Wirkmechanismus

The mechanism of action of 1,2-Bis(dimethoxyphosphoryl)benzene involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphonate groups can interact with various molecular targets, influencing reaction pathways and enhancing catalytic efficiency. The compound’s structure allows it to participate in complex formation, facilitating various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tetramethyl 1,2-phenylenediphosphonate

- 1,2-Bis(diphenylphosphino)benzene

Uniqueness

1,2-Bis(dimethoxyphosphoryl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and coordination properties. Compared to similar compounds, it offers enhanced stability and versatility in forming complexes with metal ions, making it a valuable reagent in both academic and industrial research .

Biologische Aktivität

1,2-Bis(dimethoxyphosphoryl)benzene (PBENP) is a compound that has garnered attention for its potential biological activities, particularly in the context of antibiotic resistance. This article reviews the available literature on the biological activity of PBENP, focusing on its mechanisms of action, efficacy against bacterial strains, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two dimethoxyphosphoryl groups attached to a benzene ring. Its structure allows it to interact with various biological targets, particularly enzymes involved in DNA transfer and antibiotic resistance.

PBENP acts primarily as an inhibitor of relaxase enzymes, which are crucial for the conjugative transfer of plasmid DNA among bacteria. This transfer is a significant pathway for the spread of antibiotic resistance genes. The compound's mechanism involves:

- Inhibition of Relaxase Activity : PBENP has been identified as a nanomolar inhibitor of the F plasmid conjugative relaxase (TraI), which is responsible for cleaving DNA strands during plasmid transfer. It functions as a mixed-type inhibitor, affecting both competitive and uncompetitive pathways .

- Impact on Bacterial Survival : In vitro studies have shown that PBENP can significantly reduce the survival of bacterial strains containing conjugative plasmids. This effect is linked to its ability to inhibit DNA transfer and subsequently purge populations of resistant bacteria .

Biological Activity Data

The following table summarizes key findings from research studies regarding the biological activity of PBENP:

Case Studies

Several case studies have explored the application of PBENP in clinical and laboratory settings:

- Case Study 1 : A study demonstrated that PBENP effectively reduced the transfer rates of antibiotic resistance genes in laboratory strains of E. coli. The results indicated a potential pathway for developing new strategies to combat multi-drug-resistant infections.

- Case Study 2 : In another investigation, PBENP was tested alongside clinically approved bisphosphonates. The study found that while other bisphosphonates had limited effects on bacterial survival, PBENP consistently demonstrated higher efficacy in inhibiting DNA transfer and bacterial growth .

Implications for Therapeutic Use

The biological activity of this compound positions it as a promising candidate for further research into novel antibiotics or adjunct therapies aimed at reducing antibiotic resistance. Its specific targeting of relaxase enzymes could play a critical role in managing infections caused by resistant bacterial strains.

Eigenschaften

IUPAC Name |

1,2-bis(dimethoxyphosphoryl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6P2/c1-13-17(11,14-2)9-7-5-6-8-10(9)18(12,15-3)16-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKTVDDATWNXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1=CC=CC=C1P(=O)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369772 | |

| Record name | 1,2-bis(dimethoxyphosphoryl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15104-46-8 | |

| Record name | 1,2-bis(dimethoxyphosphoryl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.